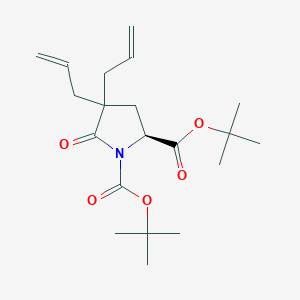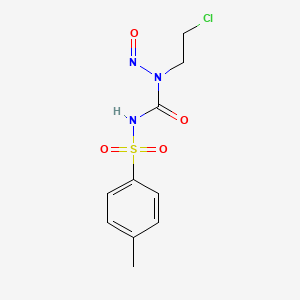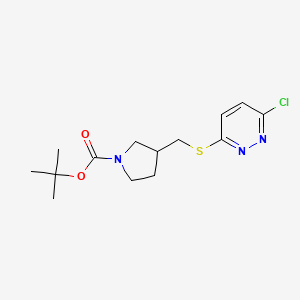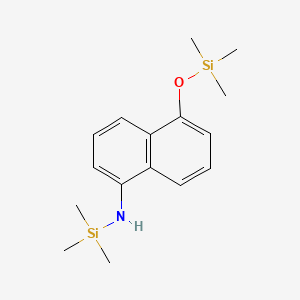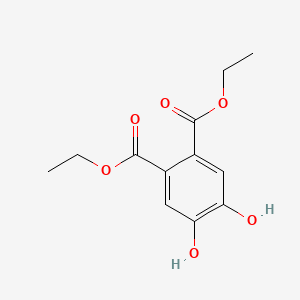
4,5-Dihydroxyphthalic acid diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dihydroxyphthalic acid diethyl ester is an organic compound belonging to the class of phthalic acid esters. These esters are widely used in various industrial applications due to their ability to impart flexibility and durability to polymeric materials. The compound is characterized by the presence of two hydroxyl groups and two ester groups attached to a benzene ring, making it a versatile molecule in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dihydroxyphthalic acid diethyl ester typically involves the esterification of 4,5-dihydroxyphthalic acid with ethanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .
Industrial Production Methods: In an industrial setting, the production of this compound can be optimized using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4,5-Dihydroxyphthalic acid diethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Quinones.
Reduction: Diols.
Substitution: Ethers or esters depending on the substituent.
Wissenschaftliche Forschungsanwendungen
4,5-Dihydroxyphthalic acid diethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized as a plasticizer in the production of flexible polymers and as an intermediate in the synthesis of dyes and pigments
Wirkmechanismus
The mechanism of action of 4,5-dihydroxyphthalic acid diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the ester groups can undergo hydrolysis to release the active phthalic acid, which can further interact with cellular pathways .
Vergleich Mit ähnlichen Verbindungen
- 4,5-Dihydroxyphthalic acid
- Diethyl phthalate
- Dibutyl phthalate
Comparison: 4,5-Dihydroxyphthalic acid diethyl ester is unique due to the presence of both hydroxyl and ester groups, which confer distinct chemical reactivity and biological activity. Compared to diethyl phthalate and dibutyl phthalate, it has enhanced hydrogen bonding capabilities due to the hydroxyl groups, making it more versatile in biochemical applications .
Eigenschaften
CAS-Nummer |
1006694-57-0 |
|---|---|
Molekularformel |
C12H14O6 |
Molekulargewicht |
254.24 g/mol |
IUPAC-Name |
diethyl 4,5-dihydroxybenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C12H14O6/c1-3-17-11(15)7-5-9(13)10(14)6-8(7)12(16)18-4-2/h5-6,13-14H,3-4H2,1-2H3 |
InChI-Schlüssel |
XLBUHNILNHQMPD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=C(C=C1C(=O)OCC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


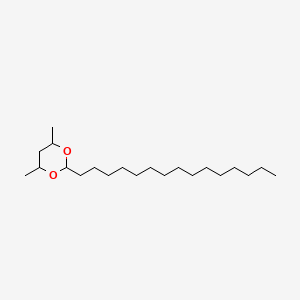


![6h-Imidazo[4,5-e]-2,1,3-benzoxadiazole](/img/structure/B13963760.png)


![5-Cyanobicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13963772.png)
